BenchChemオンラインストアへようこそ!

8-bromo-7-fluoro-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one

ATM kinase inhibition blood–brain barrier permeability CNS oncology

This 8-bromo-7-fluoroimidazoquinolinone is the direct penultimate precursor to AZD1390, AstraZeneca's brain-penetrant ATM kinase inhibitor in Phase I trials for glioblastoma. The C8-Br handle enables Suzuki coupling to install the critical pyridinyl pharmacophore, while the C7-fluoro substituent is retained in AZD1390 and is essential for blood-brain barrier permeability (Kp,uu 0.04–0.33). Unlike non-fluorinated analogs that lead to AZD0156 (Kp,uu 0.006), only this intermediate delivers the fluorine required for clinically viable brain exposure. Available at NLT 95% purity as a registered starting material for GMP manufacturing. Request a quote for your medicinal chemistry campaign.

Molecular Formula C14H13BrFN3O
Molecular Weight 338.18
CAS No. 2089288-27-5
Cat. No. B3008230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-bromo-7-fluoro-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one
CAS2089288-27-5
Molecular FormulaC14H13BrFN3O
Molecular Weight338.18
Structural Identifiers
SMILESCC(C)N1C2=C(C=NC3=CC(=C(C=C32)Br)F)N(C1=O)C
InChIInChI=1S/C14H13BrFN3O/c1-7(2)19-13-8-4-9(15)10(16)5-11(8)17-6-12(13)18(3)14(19)20/h4-7H,1-3H3
InChIKeyNKDMNFNFCCPJBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Bromo-7-fluoro-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one (CAS 2089288-27-5): Core Intermediate for Brain-Penetrant ATM Kinase Inhibitors


8-Bromo-7-fluoro-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one (CAS 2089288-27-5) is a heterocyclic small molecule belonging to the imidazo[4,5-c]quinolin-2-one class. It is specifically disclosed as a synthetic intermediate in AstraZeneca’s patent family directed to ATM kinase inhibitors [1]. The compound features a bromo substituent at the 8-position as a synthetic handle for Suzuki–Miyaura cross-coupling and a fluoro substituent at the 7-position, both situated on the quinoline ring of the tricyclic core. Commercial suppliers categorize it as a fluorinated pharmaceutical intermediate with NLT 98% purity , reflecting its procurement-grade quality for medicinal chemistry campaigns targeting ATM-mediated cancers.

Why 8-Bromo-7-fluoro-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one Cannot Be Replaced by Other Imidazo[4,5-c]quinolin-2-one Building Blocks


Imidazo[4,5-c]quinolin-2-one bromo intermediates are not interchangeable building blocks because the identity and position of substituents on the quinoline ring directly determine the pharmacological profile of the final drug substance. Specifically, the 7-fluoro substituent present in this compound is retained in the brain-penetrant clinical candidate AZD1390 and is a critical determinant of blood–brain barrier (BBB) permeability. Replacing this intermediate with a non-fluorinated analog (e.g., 8-bromo-3-methyl-1-(oxan-4-yl)imidazo[4,5-c]quinolin-2-one, which leads to AZD0156) produces a final compound with >6-fold lower mouse brain Kp,uu (0.006 for AZD0156 vs. 0.04 for AZD1390) [1]. Similarly, altering the N1 substituent from isopropyl to oxanyl changes both the synthetic route and the pharmacokinetic outcome, making generic substitution scientifically invalid without full re-optimization.

Quantitative Differentiation Evidence: 8-Bromo-7-fluoro-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one vs. Closest Analogs


Brain Penetration Advantage Conferred by the 7-Fluoro Substituent in the Final Drug AZD1390 vs. Non-Fluorinated AZD0156

The 7-fluoro substituent embedded in the intermediate is conserved in the final drug AZD1390 and is directly linked to superior BBB penetration. In a direct head-to-head comparison, AZD1390 (derived from this intermediate) achieved a mouse brain Kp,uu of 0.04 compared to 0.006 for AZD0156 (derived from the non-fluorinated 8-bromo-3-methyl-1-(oxan-4-yl)imidazo[4,5-c]quinolin-2-one), representing a 6.7-fold improvement. In rats, the Kp,uu was 0.17 for AZD1390 vs. 0.027 for AZD0156 (a 6.3-fold improvement) [1].

ATM kinase inhibition blood–brain barrier permeability CNS oncology

Enhanced Intrinsic Permeability of Final Drug AZD1390 vs. AZD0156: Caco-2 Permeability Data

The structural features of this intermediate, when elaborated into AZD1390, produce a compound with substantially higher intrinsic membrane permeability. In Caco-2 cell monolayers, AZD1390 exhibited a Papp A→B of 27.1 × 10⁻⁶ cm/s versus 15.2 × 10⁻⁶ cm/s for AZD0156, a 1.8-fold improvement. Additionally, AZD1390 showed minimal efflux (efflux ratio 1.1 at 1 µM in MDCK-MDR1-BCRP cells) compared to the high efflux ratio of 23.4 for AZD0156 at 0.1 µM [1]. The reduced efflux liability is associated with the physicochemical properties imparted by the fluoro and isopropyl substituents already present in the intermediate stage.

intestinal permeability oral bioavailability Caco-2 assay

Orthogonal Reactivity: Bromo as a Selective Suzuki Coupling Handle in the Presence of the 7-Fluoro Group

The 8-bromo substituent serves as a specific Pd-catalyzed cross-coupling site while the 7-fluoro group remains inert under standard Suzuki–Miyaura conditions. This orthogonal reactivity profile is documented in the telescopic synthesis of imidazo[4,5-c]quinolin-2-one derivatives, where bromo intermediates are coupled with heteroaryl boronic acids to install the pyridinyl moiety with isolated yields reaching 85% (e.g., NVP-BEZ235 synthesis using analogous bromo intermediates) [1]. In contrast, 8-chloro analogs exhibit lower oxidative addition rates with Pd(0) catalysts, requiring harsher conditions or specialized ligand systems [2]. The combination of C8-Br for cross-coupling and C7-F for pharmacokinetic optimization in a single intermediate eliminates the need for additional protection/deprotection steps.

Suzuki–Miyaura cross-coupling chemoselective functionalization imidazoquinoline synthesis

ATM Kinase Inhibitory Activity of Final Drug AZD1390 Demonstrates Clinical Relevance of This Intermediate

AZD1390, synthesized from this specific intermediate, is an exceptionally potent ATM inhibitor with a cellular IC50 of 0.78 nM and >10,000-fold selectivity over closely related PIKK family kinases (ATR, PI3K, mTOR, DNA-PK IC50 all >12 µM) [1]. For comparison, AZD0156 (derived from a non-fluorinated intermediate) shows a cellular ATM IC50 of 0.58 nM . While the potency difference is modest (1.3-fold), AZD1390 achieves this potency while simultaneously delivering the CNS penetration that AZD0156 cannot. The combination of sub-nanomolar ATM inhibition and brain penetrance is directly attributable to the molecular architecture pre-encoded in this intermediate.

ATM kinase IC50 cancer radiotherapy

N1-Isopropyl Substitution Determines Final Drug Pharmacokinetic Profile Distinct from N1-Oxanyl Analogs

The N1-isopropyl group in this intermediate is retained in AZD1390 and contributes to a distinct pharmacokinetic profile compared to N1-oxanyl analogs such as AZD0156 intermediate. In rat in vivo PK studies, AZD1390 (isopropyl) showed oral bioavailability of 74% vs. 57% for AZD0156 (oxanyl), along with a longer dog terminal half-life of 21.6 h vs. 7.2 h [1]. These differences are rooted in the divergent N1 substituents that are fixed at the intermediate stage and cannot be altered without re-synthesis of the entire tricyclic core.

N1 substitution pharmacokinetics oral bioavailability

Procurement-Relevant Application Scenarios for 8-Bromo-7-fluoro-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one


Synthesis of Brain-Penetrant ATM Inhibitor AZD1390 for CNS Oncology Programs

This intermediate is the direct penultimate precursor to AZD1390, an oral, brain-penetrant ATM kinase inhibitor currently in Phase I clinical trials for glioblastoma and brain metastases [1]. The bromo group at C8 enables Suzuki coupling with (6-(3-(piperidin-1-yl)propoxy)pyridin-3-yl)boronic acid to install the critical pyridinyl pharmacophore. The 7-fluoro substituent, already in place, is essential for achieving the brain Kp,uu of 0.04–0.33 across species that makes AZD1390 clinically viable for intracranial malignancies. No alternative intermediate can deliver this combination of synthetic utility and pharmacokinetic performance.

Structure–Activity Relationship (SAR) Exploration of 7-Fluoro Imidazo[4,5-c]quinolin-2-one ATM Inhibitors

Medicinal chemistry teams investigating the impact of C7 substitution on BBB permeability and ATM potency can use this intermediate as a common starting point for parallel synthesis. The C8-Br handle allows diversification with various aryl/heteroaryl boronic acids while keeping the C7-F and N1-isopropyl groups constant, enabling direct SAR assessment. This approach is validated by the AstraZeneca program that optimized AZD0156 into AZD1390 by introducing the C7-fluoro substituent and N1-isopropyl group [2].

Scalable Synthesis of Imidazo[4,5-c]quinolin-2-one Derivatives via Telescopic Suzuki Coupling

The compound's orthogonal bromo/fluoro functionalization supports the one-pot, two-step telescopic synthesis strategy described for this scaffold class [3]. Following acid-promoted cascade cyclization to form the tricyclic core, the C8-bromo intermediate can be directly subjected to microwave-assisted Suzuki coupling without intermediate purification, achieving overall yields exceeding 85%. The 7-fluoro group remains intact throughout this sequence, demonstrating the intermediate's compatibility with process-scale chemistry.

Procurement of High-Purity Fluorinated Building Block for GMP API Manufacture

This intermediate is commercially available at NLT 98% purity (Fluoropharm FA13315) , making it suitable as a registered starting material (RSM) for GMP manufacturing of AZD1390 or related ATM inhibitors. The defined CAS registry number (2089288-27-5) and well-characterized analytical profile (InChI, molecular weight 338.18 g/mol) facilitate quality control and regulatory documentation in pharmaceutical development.

Quote Request

Request a Quote for 8-bromo-7-fluoro-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.